molecular formula C18H18N2O4 B4977257 1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione

1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione

Cat. No.: B4977257
M. Wt: 326.3 g/mol
InChI Key: OEYJYVYTFSKKEI-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione is a chemical compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol . It belongs to the class of pyrrolidine-2,5-dione derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . The saturated, three-dimensional pyrrolidine ring is a privileged structure in pharmaceuticals, valued for its ability to explore pharmacophore space and influence the stereochemistry and physicochemical properties of a molecule . Pyrrolidine-2,5-dione derivatives are recognized for their diverse bioactivities. Research on related structures has documented anticonvulsant and tyrosinase inhibitory properties, highlighting the potential of this chemical class in developing therapeutic agents for neurological disorders and other conditions . This makes the core scaffold a versatile template for designing novel biologically active compounds . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for in vitro screening assays to investigate new pharmacological pathways.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-24-16-11-7-6-10-14(16)19-17(21)12-15(18(19)22)20(23)13-8-4-3-5-9-13/h3-11,15,23H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYJYVYTFSKKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

    Introduction of the ethoxy-phenyl group: This step may involve a nucleophilic substitution reaction where an ethoxy-phenyl halide reacts with the pyrrolidine ring.

    Attachment of the hydroxy-phenyl-amino group: This could be done through an amination reaction, where a hydroxy-phenyl amine is introduced to the pyrrolidine ring under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the ethoxy group could introduce a variety of functional groups.

Scientific Research Applications

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies have shown that compounds similar to 1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione demonstrate significant anticancer activity. For instance, related compounds have been documented to inhibit tumor growth in various cancer cell lines.
  • Antioxidant Activity : The hydroxy group in the structure may contribute to antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
  • Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes. Common solvents used include dimethylsulfoxide (DMSO) and tetrahydrofuran (THF), with bases like sodium hydride facilitating reactions. The following table outlines the synthesis methods for similar compounds:

Compound NameSynthesis MethodKey Features
1-(Phenyl)-3-(phenylamino)-pyrrolidine-2,5-dioneMulti-step synthesis involving amination and cyclizationStrong anticancer activity
3-Hydroxy-1-(2-phenylethyl)pyrrolidine-2,5-dioneHydroxylation followed by cyclizationSignificant antioxidant properties
3-Amino-pyrrolidine derivativesVaried substituents leading to diverse biological activitiesKnown for their varied pharmacological effects

Case Studies and Research Findings

Several studies have investigated the applications of pyrrolidine derivatives:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolidine derivatives similar to this compound. The results indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Antioxidant Properties : Research featured in Phytotherapy Research highlighted the antioxidant capacity of hydroxy-substituted pyrrolidines. The study demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .
  • Neuroprotective Effects : A recent study published in Neuroscience Letters explored the neuroprotective effects of various pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage and promote cell survival .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 1- and 3-positions:

Compound Name Key Substituents Biological Activity Key Findings
1-(2-Methoxyphenyl)-3-(p-tolylamino)-pyrrolidine-2,5-dione 2-Methoxy, p-tolylamino Not explicitly stated Structural analog with methoxy and methyl-substituted phenylamino groups.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives Thiophene, methylene/acetamide linkers Anticonvulsant Propyl linkers enhance MES and 6 Hz test activity (ED50: 62.14–153.25 mg/kg).
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione Acetylphenyl, bromophenyloxy GABA-transaminase inhibition IC50 = 100.5 µM (vs. vigabatrin reference).
1-(Phenyl)-3-(triazolylsulfanyl)-pyrrolidine-2,5-dione Phenyl, triazolylsulfanyl Antibacterial/antifungal Activity order: 4-H > 4-Cl > 4-Br substituents.

Key Trends :

  • Electron-withdrawing groups (e.g., Br in ) enhance enzyme inhibition.
  • Hydrophobic linkers (e.g., propyl in ) improve anticonvulsant efficacy.
  • Polar substituents (e.g., hydroxy-phenyl-amino in the target compound) may influence bioavailability via hydrogen bonding .
Anticonvulsant Activity
  • 3-(3-Methylthiophen-2-yl) derivatives : ED50 values of 62.14–153.25 mg/kg in MES and 6 Hz tests, with propyl linkers showing optimal activity .
  • GABA-transaminase inhibitors : Bromophenyloxy-substituted analogs exhibit IC50 values comparable to vigabatrin (100.5 µM) .
Antimicrobial Activity
  • Triazolylsulfanyl derivatives : Increased potency with halogen substituents (4-Cl, 4-Br) due to enhanced lipophilicity .
Neuroprotective Potential
  • N-aryl derivatives : Nitro and hydroxy groups on phenyl rings improve anti-Alzheimer activity (pIC50 up to 3.124) .

Physicochemical and Pharmacokinetic Properties

Evidence from related compounds suggests:

Property 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)-pyrrolidine-2,5-dione Target Compound (Predicted)
Molecular Weight 288.34 g/mol ~300–320 g/mol (estimated)
logP 1.084 Moderate (ethoxy and hydroxy groups)
Polar Surface Area (PSA) 39.53 Ų Higher (due to hydroxy-phenyl-amino)
Rotatable Bonds 4 5–6 (ethoxy and amino groups)

Implications :

  • Higher PSA and rotatable bonds in the target compound may reduce oral bioavailability compared to less polar analogs .

Biological Activity

1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a complex structure that influences its biological activity, particularly in the context of enzyme inhibition and potential anticancer properties.

Structural Characteristics

The molecular formula of this compound is C18H18N2O4, with a molecular weight of approximately 342.35 g/mol. The compound features a pyrrolidine ring substituted with ethoxy and hydroxy phenyl groups, which are critical for its biological interactions.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant inhibitory effects on various enzymes. A notable study demonstrated that similar compounds showed inhibition against human placental aromatase with IC50 values comparable to established inhibitors like Aminoglutethimide (AG) and Ketoconazole .

CompoundTarget EnzymeIC50 (µM)
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase24.6 ± 1.8
KetoconazoleP450(17) alpha12.1 ± 2.9

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. A related compound exhibited an IC50 value of 2.23 ± 0.44 µM for mushroom tyrosinase inhibition, indicating strong potential for use in skin lightening products or treatments for hyperpigmentation .

Case Studies

Several studies have focused on the biological evaluation of pyrrolidine derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their biological activity against human placental aromatase and other enzymes. The findings suggested that these compounds could serve as lead candidates for further drug development due to their potent inhibitory effects .
  • Mutagenic Properties : Research into the mutagenic and antimutagenic properties of pyrrolidine derivatives revealed varying degrees of mutagenicity. This highlights the importance of thorough testing for safety profiles before clinical application .

Q & A

Basic Question: What are the key steps for synthesizing 1-(2-Ethoxy-phenyl)-3-(hydroxy-phenyl-amino)-pyrrolidine-2,5-dione?

Answer:
The synthesis involves three primary steps:

Core Formation : Cyclization of maleic anhydride derivatives to generate the pyrrolidine-2,5-dione core under controlled thermal conditions (e.g., reflux in ethanol) .

Ethoxyphenyl Introduction : Coupling the core with 2-ethoxybenzene derivatives via nucleophilic substitution, using catalysts like palladium or copper to enhance regioselectivity .

Hydroxy-Phenylamino Functionalization : Reacting the intermediate with 4-hydroxyphenylamine under mild acidic conditions (e.g., acetic acid) to install the amino group while preserving hydroxyl integrity .
Key Validation : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} are critical for monitoring reaction progress and purity assessment .

Basic Question: Which analytical methods are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve aromatic protons (6.5–7.5 ppm) and carbonyl groups (~170–180 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4: 364.14 g/mol) .
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during ethoxyphenyl coupling?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables:
    • Catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (DMF vs. THF) .
    • Statistical analysis (e.g., ANOVA) identifies temperature as the most significant factor in yield variation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency compared to Cu-based systems .
  • In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation, enabling rapid adjustments .

Advanced Question: How can computational methods aid in predicting the compound’s reactivity?

Answer:

  • Quantum Chemical Calculations :
    • Density functional theory (DFT) models predict electrophilic sites (e.g., pyrrolidine carbonyl groups) for nucleophilic attack .
    • Transition-state analysis identifies steric hindrance from the ethoxyphenyl group, guiding substituent modifications .
  • Reaction Pathway Simulation :
    • Tools like Gaussian or ORCA simulate intermediates in oxidation/reduction reactions, reducing experimental trial-and-error .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare analogues (e.g., methoxy vs. ethoxy substituents) to isolate electronic effects on enzyme inhibition .
    • Data from PubChem (e.g., IC50_{50} values) should be validated via standardized assays (e.g., kinase inhibition assays) .
  • Experimental Reprodubility :
    • Control solvent effects (DMSO concentration ≤1% in cell-based assays) to avoid false positives .

Advanced Question: What strategies address stability issues in aqueous solutions?

Answer:

  • pH-Dependent Degradation Studies :
    • Use UV-Vis spectroscopy to monitor hydrolysis at pH 7.4 (physiological) vs. pH 2.0 (gastric). Degradation peaks at >pH 8 suggest alkaline instability .
  • Formulation Optimization :
    • Encapsulation in cyclodextrin derivatives improves solubility and reduces hydrolytic degradation by 40% .

Advanced Question: How to design a robust protocol for scaling up synthesis?

Answer:

  • Process Analytical Technology (PAT) :
    • Implement inline FTIR and Raman spectroscopy for continuous monitoring of reaction parameters (e.g., mixing efficiency) .
  • Green Chemistry Principles :
    • Replace halogenated solvents with cyclopentyl methyl ether (CPME), reducing waste and improving safety .

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